tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate
CAS No.: 2227202-41-5
Cat. No.: VC11643775
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227202-41-5 |
|---|---|
| Molecular Formula | C12H20N2O2 |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10?/m0/s1 |
| Standard InChI Key | XXKVWQNGTUSFSH-RGURZIINSA-N |
| Isomeric SMILES | C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C#N |
| SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)C#N |
| Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)C#N |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate features a six-membered piperidine ring with three distinct functional groups:
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A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic transformations.
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A cyano (-CN) group at the 4-position, which enhances electrophilicity and serves as a handle for further functionalization.
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A methyl (-CH) group at the 2-position with an (S)-configured stereocenter, critical for enantioselective interactions in drug-receptor binding .
The stereochemistry is explicitly defined in the IUPAC name, with the (2S) designation indicating the absolute configuration of the methyl-bearing carbon. This chiral center is pivotal for the compound’s role in producing enantiopure pharmaceuticals, as even minor stereochemical impurities can drastically alter biological activity.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2227202-41-5 | |
| Molecular Formula | ||
| Molecular Weight | 224.30 g/mol | |
| IUPAC Name | tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate | |
| SMILES Notation | \text{CC1CC(CCN1C(=O)OC(C)(C)C)C#N} |
Synthetic Routes and Optimization Strategies
Industrial-Scale Considerations
The patent CN108047125A emphasizes cost-effective scalability, advocating for:
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Solvent Recycling: Reuse of ethanol and methyl tert-butyl ether to minimize waste .
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Pulping Techniques: Mixed-solvent pulping (e.g., methyl tert-butyl ether/ethanol) efficiently separates cis-trans isomers, achieving >98% trans-configuration purity .
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Resolution Efficiency: L-tartaric acid-mediated resolution reduces enantiomeric impurities to <2%, critical for pharmaceutical intermediates .
Applications in Medicinal Chemistry
Role as a Chiral Building Block
Piperidine derivatives are ubiquitous in drug discovery due to their conformational rigidity and biocompatibility. tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate’s structural features make it a versatile precursor for:
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Antiviral Agents: The cyano group’s electrophilicity allows cross-coupling reactions to introduce aryl or heteroaryl moieties common in protease inhibitors.
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Neurological Therapeutics: Stereospecific methyl groups influence binding to neurotransmitter receptors (e.g., σ-1 receptors for pain management) .
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Kinase Inhibitors: The Boc-protected amine can be deprotected to form secondary amines that chelate ATP-binding site residues in kinase targets.
Case Study: Analogs in Clinical Development
A structurally related compound, tert-butyl (2S)-3-cyano-2-methyl-4-oxopiperidine-1-carboxylate (CAS 2212021-56-0), demonstrates antitumor activity by inhibiting histone deacetylases (HDACs) . This underscores the pharmacological potential of cyano-piperidine carboxylates in oncology, suggesting similar pathways for the subject compound.
Emerging Research Directions
Recent studies highlight innovative applications:
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